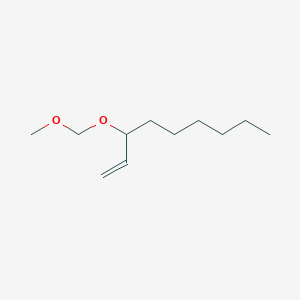

3-(Methoxymethoxy)non-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

121213-43-2 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3-(methoxymethoxy)non-1-ene |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-8-9-11(5-2)13-10-12-3/h5,11H,2,4,6-10H2,1,3H3 |

InChI Key |

FCKBQJBIZMQZIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C=C)OCOC |

Origin of Product |

United States |

Significance of Methoxymethoxy Ethers in Synthetic Strategies

The protection of functional groups is a fundamental concept in multi-step organic synthesis. The methoxymethyl (MOM) ether is a frequently used protecting group for alcohols due to its favorable characteristics. fluorochem.co.ukacs.org It is an acetal (B89532), formed by reacting an alcohol with a MOM-group source, typically in the presence of a base. uni-stuttgart.de

MOM ethers are valued for their stability across a wide range of reaction conditions. They are generally resistant to strongly basic media, nucleophiles, and many oxidizing and reducing agents. uni-stuttgart.de This robustness allows chemists to perform various transformations on other parts of a molecule without affecting the protected hydroxyl group.

The introduction and removal of the MOM group can be achieved under relatively mild conditions, a crucial aspect of modern synthesis. fluorochem.co.ukuni-stuttgart.de Typically, N,N-diisopropylethylamine (DIPEA) is used as a non-nucleophilic base with chloromethyl methyl ether (MOMCl) for protection. acs.org Deprotection is most often accomplished using acidic hydrolysis, as the acetal linkage is sensitive to acid. acs.orguni-stuttgart.de

| Operation | Reagents and Conditions |

| Protection (Formation) | Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) |

| Dimethoxymethane (B151124), Phosphorus pentoxide (P₂O₅) | |

| Dimethoxymethane, Trifluoromethanesulfonic acid (TfOH) uni-stuttgart.de | |

| Deprotection (Cleavage) | Acidic conditions (e.g., HCl in methanol) uni-stuttgart.de |

| Lewis acids (e.g., TiCl₄, Me₃SiBr) acs.org | |

| CBr₄ and PPh₃ in aprotic solvent acs.org |

Overview of Unsaturated Hydrocarbon Chemistry in Advanced Synthesis

Unsaturated hydrocarbons, particularly those containing carbon-carbon double bonds (alkenes), are fundamental feedstocks and intermediates in organic chemistry. lookchem.comchemsrc.com The reactivity of the π-bond in alkenes makes them versatile handles for molecular construction, enabling the rapid assembly of complex carbon skeletons. acs.org

The terminal alkene in the non-1-ene unit of 3-(Methoxymethoxy)non-1-ene is particularly useful. It can participate in a wide array of chemical transformations with high regioselectivity. These reactions include, but are not limited to, hydroboration-oxidation to form primary alcohols, epoxidation to yield epoxides, and dihydroxylation to produce diols. Furthermore, terminal alkenes are key substrates in powerful carbon-carbon bond-forming reactions such as olefin metathesis.

The carbonylation of unsaturated hydrocarbons is another significant industrial process, used to synthesize valuable chemicals like aldehydes, esters, and carboxylic acids. thieme-connect.com The ability to functionalize the double bond allows for the introduction of diverse chemical entities, making unsaturated hydrocarbons indispensable in the synthesis of polymers, pharmaceuticals, and fine chemicals. lookchem.com

| Reaction Type | Common Reagents | Resulting Functional Group |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol |

| Ozonolysis | 1. O₃; 2. Zn/H₂O or Me₂S | Aldehyde/Ketone |

| Heck Coupling | Pd catalyst, Aryl halide | Substituted Alkene |

| Olefin Metathesis | Grubbs' or Schrock's catalyst | New Alkene |

Contextualizing 3 Methoxymethoxy Non 1 Ene Within Protected Alcohol and Alkene Methodologies

Direct Synthesis Approaches

Preparation of the Methoxymethoxy Moiety

The methoxymethyl (MOM) group is a widely utilized protecting group for alcohols in organic synthesis. tandfonline.comwikipedia.org Its popularity stems from its stability under a variety of conditions, including the presence of strong bases like Grignard reagents and organolithium compounds, while being readily removable under acidic conditions. tandfonline.comwikipedia.org The introduction of this acetal-type protecting group onto an alcohol such as non-1-en-3-ol can be achieved through several methods.

A modern and efficient method for the formation of MOM ethers involves the use of solid acid catalysts with dimethoxymethane (B151124) (DMM) as the methoxymethylating agent. Among these, Molybdenum/Zirconia (Mo/ZrO2) catalysts have demonstrated significant efficacy. researchgate.net Research has shown that the methoxymethylation of various alcohols using DMM over Mo/ZrO2 catalysts proceeds with excellent yields (approaching 99%) at moderate temperatures (40 °C) and with remarkably short reaction times (around 20 minutes). researchgate.netresearchgate.net

The key advantages of the Mo/ZrO2 catalyzed process include high product yields, the use of inexpensive and environmentally benign reagents, the recyclability of the catalyst, and the feasibility of a solvent-free approach, making it an attractive option for green chemistry applications. researchgate.netresearchgate.net

Table 1: Methoxymethylation of Alcohols with DMM using Mo/ZrO2 Catalyst researchgate.net This table summarizes the catalytic activity of Mo/ZrO2 for the methoxymethylation of various alcohols.

| Alcohol Substrate | Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) alcohol | 10% Mo/ZrO2 | 20 | 99 |

| Cinnamyl alcohol | 10% Mo/ZrO2 | 20 | 99 |

| 1-Octanol | 10% Mo/ZrO2 | 20 | 99 |

| Cyclohexanol | 10% Mo/ZrO2 | 20 | 99 |

Beyond Mo/ZrO2, other catalytic systems have been developed for this transformation, including expansive graphite, scandium(III) triflate (Sc(OTf)3), and bismuth(III) triflate (Bi(OTf)3), which also promote the reaction between an alcohol and DMM. tandfonline.comresearchgate.net

Chloromethyl Methyl Ether (MOM-Cl)

The classical method for introducing a MOM group involves the use of chloromethyl methyl ether (MOM-Cl). sigmaaldrich.com The typical procedure requires the deprotonation of the alcohol with a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), followed by nucleophilic substitution with MOM-Cl. wikipedia.orgvaia.comthieme-connect.de

While effective, this method is hampered by the significant health risks associated with MOM-Cl, which is a known human carcinogen. wikipedia.orgthieme-connect.de To mitigate this hazard, safer protocols have been developed that generate MOM-Cl in situ. One such procedure involves the reaction of dimethoxymethane with acetyl chloride in the presence of a catalytic amount of zinc bromide, avoiding the need to handle the volatile and carcinogenic reagent directly. orgsyn.org

Dimethoxymethane (DMM)

An alternative and safer approach utilizes dimethoxymethane (DMM) in an acid-catalyzed condensation with the alcohol. tandfonline.comwikipedia.org This reaction is an equilibrium process, and to drive it towards the formation of the MOM ether, the methanol (B129727) by-product is typically removed, often by using molecular sieves. google.com

A wide array of catalysts can be employed for this reaction, including:

Phosphorus pentoxide tandfonline.com

p-Toluenesulfonic acid tandfonline.comgoogle.com

Nafion-H tandfonline.com

Anhydrous iron(III) chloride tandfonline.com

Sulfated zirconia tandfonline.com

Table 2: Comparison of Catalysts for Methoxymethylation using DMM tandfonline.com This table highlights the effectiveness of various catalysts in the methoxymethylation of alcohols with dimethoxymethane.

| Alcohol Substrate | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1-Octanol | Expansive Graphite | 5 | 92 |

| Benzyl alcohol | Expansive Graphite | 4 | 95 |

| Cyclohexanol | Expansive Graphite | 6 | 90 |

| 1-Octanol | P2O5 | 7 | 85 |

Construction of the Non-1-ene Backbone

The synthesis of the C9 olefinic backbone of this compound requires the initial preparation of its corresponding alcohol, non-1-en-3-ol. This allylic alcohol serves as the direct precursor for the subsequent methoxymethylation step. A highly effective and direct method for synthesizing non-1-en-3-ol is the nucleophilic addition of an allyl organometallic reagent to hexanal (B45976).

The crucial C-C bond formation to create the non-1-en-3-ol skeleton can be efficiently achieved using the Grignard reaction. The reaction of allylmagnesium bromide with hexanal provides a direct pathway to the desired secondary allylic alcohol. jove.comthieme-connect.de

This reaction involves the nucleophilic attack of the allyl Grignard reagent on the electrophilic carbonyl carbon of hexanal, followed by an aqueous workup to protonate the resulting alkoxide and yield non-1-en-3-ol. This method is advantageous as it establishes both the carbon skeleton and the required hydroxyl functionality in a single, high-yielding step.

Other general methods for alkene synthesis, such as the Wittig reaction, are fundamental in organic chemistry for converting aldehydes and ketones into olefins. libretexts.orgwikipedia.org For instance, the reaction of an aldehyde with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) is a standard procedure for installing a terminal double bond. wikipedia.org While not the most direct route to non-1-en-3-ol, the Wittig olefination and related methods like the Julia-Kocienski olefination are powerful tools for constructing various alkene-containing precursors. organic-chemistry.orgmasterorganicchemistry.comlumenlearning.com

Homologation refers to any reaction that extends a carbon chain by a specific number of atoms, often a single methylene (B1212753) (-CH2-) group. uq.edu.au

The aforementioned Grignard reaction between allylmagnesium bromide and hexanal can be viewed as a homologation strategy, where the three-carbon allyl unit is added to the six-carbon hexanal chain to construct the nine-carbon backbone of the target precursor. jove.comthieme-connect.de

More recently, sophisticated one-carbon homologation methods for alkenes have been developed. These strategies often utilize olefin metathesis to couple a starting alkene with a C1 transfer reagent. digitellinc.comcam.ac.uk This delivers an intermediate that can be triggered to release the one-carbon extended homologue. digitellinc.com While highly innovative, such methods represent a more complex approach for the synthesis of a simple backbone like non-1-ene compared to classical organometallic additions.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound and its analogues is of significant interest in organic chemistry, as these structures serve as versatile chiral building blocks for the synthesis of complex natural products. Methodologies to control the absolute and relative stereochemistry at the C3 position are critical. These approaches can be broadly categorized into chiral pool synthesis, where enantiomerically pure starting materials are elaborated, and asymmetric catalysis, where chirality is induced using a catalytic amount of a chiral agent.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. sciencenet.cn This strategy transfers the existing chirality of the starting material to the target molecule through a series of stereocontrolled reactions. For molecules like this compound, common chiral precursors include carbohydrates and amino acids.

A logical and common strategy in chiral pool synthesis involves the derivatization of enantiopure allylic alcohols. A precursor such as (3R,4R)-4-(methoxymethoxy)non-1-en-3-ol already contains the core structural features and desired stereochemistry. The synthesis would involve the selective transformation of the hydroxyl group at the C3 position. For instance, the protection of a diol precursor with a methoxymethyl (MOM) group at the C4 position, followed by selective deoxygenation or functional group manipulation at C3, can yield the target compound.

In a related context, the synthesis of D-erythro-sphinganine utilized a chiral allylic alcohol intermediate, (2E,4R)-4-(methoxymethoxy)nonadecan-2-ene-1-ol. acs.org This intermediate was prepared from a chiral alcohol, which was first protected with a MOM group, then elaborated via Swern oxidation and a Horner-Wadsworth-Emmons reaction, followed by DIBAL-H reduction to furnish the desired allylic alcohol. acs.orgacs.org This demonstrates a reliable sequence for creating MOM-protected chiral allylic alcohols that can be further transformed. acs.orgacs.org

Protected glyceraldehydes, such as (R)-2,3-O-isopropylideneglyceraldehyde, are highly versatile three-carbon chiral building blocks derived from D-mannitol. researchgate.netgoogle.com These aldehydes can be elaborated into longer carbon chains with predictable stereochemistry.

A representative synthesis demonstrating this approach is the stereoselective total synthesis of passifloricin A. researchgate.net The synthesis commenced with (R)-2,3-O-isopropylideneglyceraldehyde, which underwent a Grignard reaction to extend the carbon chain. The resulting secondary alcohol was then protected with a methoxymethyl (MOM) group using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA). researchgate.netacs.org Subsequent steps involved deprotection of the acetonide and oxidative cleavage to yield a new aldehyde, which was then subjected to further C-C bond-forming reactions to build the complex carbon skeleton. researchgate.net This general sequence highlights how the core stereocenter from glyceraldehyde is used to establish the stereochemistry of a MOM-protected alcohol center in a larger molecule.

Table 1: Key Synthetic Steps from Protected Glyceraldehyde

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Grignard Reaction | 1-bromotetradecane, Mg | Extends the carbon chain from the aldehyde. researchgate.net |

| 2 | MOM Protection | MOMCl, EtN(iPr)₂ | Protects the newly formed secondary alcohol as a MOM ether. researchgate.net |

| 3 | Deprotection | PPTS, MeOH | Removes the isopropylidene protecting group to yield a diol. researchgate.net |

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a powerful alternative to chiral pool approaches, creating stereocenters through the use of chiral catalysts. researchgate.netmdpi.com This method is often more flexible and can provide access to both enantiomers of a target molecule by selecting the appropriate catalyst enantiomer. uni-marburg.de Iron-catalyzed reactions, in particular, have gained attention due to the low cost and low toxicity of iron. mdpi.com

For the synthesis of this compound analogues, asymmetric allylation of a corresponding aldehyde (e.g., heptanal) is a key C-C bond-forming reaction. The diastereoselective allylation of chiral β-oxysubstituted aldehydes, such as those with a MOM protecting group, has been studied. mdpi.com The use of a Lewis acid catalyst can enforce a specific geometry in the transition state, leading to high stereoselectivity. For example, the allylation of a MOM-protected 3-hydroxyhexanal using (allyl)tributylstannane in the presence of scandium triflate hydrate (B1144303) was found to proceed with high 1,3-anti diastereoselectivity (d.r. 94:6). mdpi.com The stereochemical outcome is rationalized by the Reetz chelate model, where the Lewis acid coordinates to both the aldehyde oxygen and the oxygen of the MOM ether, creating a rigid cyclic transition state that directs the incoming nucleophile. mdpi.com

Table 2: Effect of Catalyst on Diastereoselective Allylation

| Catalyst | Diastereomeric Ratio (anti:syn) | Reference |

|---|---|---|

| Sc(OTf)₃·H₂O | 94:6 | mdpi.com |

This demonstrates that the choice of catalyst and even its hydration state can be critical for achieving high levels of stereocontrol in the formation of the carbon skeleton.

Diastereoselective Pathways

In diastereoselective synthesis, one or more existing stereocenters in a molecule influence the stereochemical outcome of a subsequent reaction. nih.gov For substrates containing a MOM-protected alcohol, this group can exert significant stereochemical control.

One powerful diastereoselective pathway is the Prins cyclization, which can be used to construct anti-1,3-diols. In the synthesis of (4S,6S)-6-hydroxy-4-undecanolide, a key step involved a Prins cyclization between homoallylic alcohol and n-hexanal, catalyzed by trifluoroacetic acid (TFA), to produce a tetrahydropyran (B127337) derivative with high diastereoselectivity. researchgate.net The secondary alcohol in this product was then protected as a MOM ether. researchgate.net This demonstrates how stereocenters can be set relative to each other in a predictable manner.

Another important example is the synthesis of anti-vicinal amino alcohols. acs.orgacs.org Starting from a MOM-protected allylic alcohol, an Overman rearrangement of the corresponding trichloroacetimidate (B1259523) was used to install an adjacent amine group. This reaction proceeded with high diastereoselectivity (28:1), controlled by the existing stereocenter at the MOM-protected carbon. acs.org The stereochemical outcome is dictated by a chair-like transition state where bulky groups prefer to occupy equatorial positions.

These pathways show that the methoxymethoxy group, in conjunction with the existing stereochemistry of the substrate, can effectively direct the formation of new stereocenters, enabling the construction of complex polyol and amino alcohol motifs. acs.orgliverpool.ac.uk

Emerging and Green Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and sustainable methods. This includes using less toxic reagents, reducing waste, and improving atom economy. acs.org

A significant area for improvement in the synthesis of this compound is the methoxymethylation step itself. Traditionally, this is achieved using methoxymethyl chloride (MOMCl), a carcinogenic reagent that produces stoichiometric amounts of salt waste. harvard.edu

An emerging green alternative involves the use of methanol as both the methoxymethylating agent and the solvent, catalyzed by a transition metal complex. A recently developed protocol uses a manganese(I) catalyst for the N-methoxymethylation of primary amides. rsc.org This reaction proceeds via an "interrupted borrowing hydrogen" strategy, where methanol is dehydrogenated in situ to form formaldehyde (B43269), which then reacts with the substrate. The only byproduct of this process is dihydrogen gas (H₂), making it highly atom-economical and environmentally friendly. rsc.org

While this specific protocol was developed for amides, its principles represent a significant advance toward greener synthesis. Adapting such catalytic systems for the O-methoxymethylation of alcohols would provide a much more sustainable route to this compound and related compounds.

Table 3: Comparison of Traditional vs. Green Methoxymethylation Protocols

| Feature | Traditional Method (MOMCl) | Emerging Green Method (Catalytic) |

|---|---|---|

| Reagent | Methoxymethyl chloride (MOMCl) | Methanol |

| Toxicity | Carcinogenic | Low toxicity |

| Catalyst | Not applicable (stoichiometric base required) | Molecular Mn-catalyst rsc.org |

| Byproducts | Halide salts (e.g., HCl or LiCl) | Dihydrogen (H₂) rsc.org |

| Atom Economy | Low | High |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Methanol (acts as reagent and solvent) rsc.org |

The development of such catalytic protocols is crucial for reducing the environmental impact of producing valuable chemical intermediates. rsc.orgfrontiersin.org

Eco-friendly Approaches in Methoxymethylation

Modern synthetic chemistry emphasizes the development of environmentally benign methodologies. In the context of methoxymethylation, this involves utilizing non-toxic reagents, reusable catalysts, and solvent-free or green solvent conditions to minimize environmental impact.

Several green catalytic protocols have been developed. For instance, heteropoly acids like H3PW12O40 have proven to be selective, reusable, and eco-friendly catalysts for the methoxymethylation of primary and secondary alcohols. cdnsciencepub.com This method is advantageous due to its high yields, short reaction times, and simple work-up procedures under solvent-free conditions at room temperature. cdnsciencepub.com

Another sustainable approach involves the use of solid acid catalysts such as Mo/ZrO2, prepared by solution combustion. researchgate.net This method allows for the methoxymethylation of various alcohols with dimethoxymethane under solvent-free conditions at moderate temperatures (40 °C), achieving excellent yields in short reaction times. researchgate.net The key benefits of this system include the use of inexpensive reagents and a recyclable, eco-friendly catalyst. researchgate.net Similarly, NaHSO4 supported on silica (B1680970) gel has been used as an inexpensive and efficient catalyst for the protection of alcohols under solvent-free conditions. oup.com

Electrochemical methods present a particularly green and safe alternative for the preparation of MOM ethers. rsc.org This approach avoids the need for chemical oxidants and often proceeds under mild conditions, making it an attractive option for sustainable synthesis. rsc.orgresearchgate.net

Researchers have also developed a manganese-catalyzed method for the methoxymethylation of primary amides using methanol as both the methoxymethylating agent and the solvent. rsc.org This process is notable for its high efficiency and selectivity, liberating dihydrogen as the only byproduct and eliminating the need for toxic reagents and multi-step protocols. rsc.org

Catalyst Optimization for Efficient Production

The efficiency of methoxymethylation reactions is highly dependent on the catalyst and reaction conditions. Optimization of these parameters is crucial for achieving high yields and selectivity, particularly for large-scale production.

One area of optimization involves manganese catalysis. Systematic studies on the Mn-catalyzed synthesis of N-(methoxymethyl)benzamide revealed that a combination of a Mn(I) catalyst, a specific ligand (L7), and K2CO3 as the base in methanol at 130 °C provides the optimal conditions, yielding the desired product in 83% isolated yield. rsc.org The choice of base was found to be critical, with K2CO3 proving superior to others. rsc.org

Table 1: Optimization of Reaction Conditions for Mn-catalyzed N-methoxymethylation

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | [Mn-1] (5) | K2CO3 | Methanol | 130 | 83 | rsc.org |

| 2 | [Mn-1] (5) | Na2CO3 | Methanol | 130 | <20 | rsc.org |

| 3 | [Mn-1] (5) | Cs2CO3 | Methanol | 130 | 71 | rsc.org |

| 4 | None | K2CO3 | Methanol | 130 | n.d. | rsc.org |

For solid acid catalysts like Mo/ZrO2, optimization involves the loading of the active metal ion. Studies on the methoxymethylation of alcohols with dimethoxymethane showed that a 10% loading of Mo(VI) on ZrO2 gave the highest yield (99%) in a very short reaction time (20 minutes). researchgate.net

Table 2: Effect of Mo(VI) Loading on ZrO2 for Methoxymethylation

| Catalyst | Acidity (mmol/g) | Yield (%) | Reference |

|---|---|---|---|

| 5% Mo/ZrO2 | 0.98 | 92 | researchgate.net |

| 10% Mo/ZrO2 | 1.26 | 99 | researchgate.net |

| 15% Mo/ZrO2 | 1.12 | 95 | researchgate.net |

The use of ionic liquids as both catalyst and medium has also been explored. For the methoxymethylation of benzyl alcohol, the ionic liquid [C4mim][InCl4] was found to be highly efficient. academie-sciences.fr Optimization of reaction conditions showed that microwave irradiation at 100 W could produce the desired ether in 95% yield in just 2 minutes. academie-sciences.fr The reusability of this catalyst was also demonstrated, showing only a slight decrease in activity after several cycles at room temperature. academie-sciences.fr

Patent Literature on this compound and Related Structures

Patent literature provides valuable insights into the commercial and industrial applications of chemical compounds and their synthetic routes. While patents specifically for this compound are not prominent, numerous patents cover structurally related compounds where the methoxymethyl (MOM) ether is a key feature.

For instance, patents for antitumor compounds describe molecules containing a methoxymethoxy substituent on an aromatic ring. wipo.int These patents cover the synthesis of these complex molecules, their formulation, and their use as inhibitors of enzymes like topoisomerase. wipo.int Similarly, a patent for a process to prepare 2-methoxymethyl-p-phenylenediamine, a compound used in cosmetics, details a multi-step synthesis involving intermediates with methoxymethyl groups. google.com

The synthesis of analogues of biologically active natural products often involves intermediates with MOM-protected hydroxyl groups. A thesis on the synthesis of lactacystin (B1674225) analogues, which are inhibitors of the 20S proteasome, reports the use of 3-(methoxymethoxy)-2-methylprop-1-ene as a starting material. uni-stuttgart.de This highlights the utility of vinyl-substituted MOM ethers, structurally similar to this compound, as building blocks in complex synthesis.

Furthermore, patents exist for various benzaldehyde (B42025) derivatives containing the methoxymethoxy group, such as 2-Hydroxy-6-(methoxymethoxy)benzaldehyde, which are used as intermediates in the synthesis of larger, often biologically active, molecules. nih.gov The synthesis of (S)-1-(3-(Methoxymethoxy)phenyl)propan-1-ol is another patented process, demonstrating the importance of chiral alcohols with MOM protection in asymmetric synthesis. orgsyn.org The use of various catalysts, including bismuth triflate and melamine (B1676169) trisulfonic acid, for the formation of MOM ethers is also documented in the broader chemical literature, some of which is cited in patent applications. researchgate.netscispace.com

Reactions Involving the Alkene Moiety

The terminal alkene is an electron-rich functional group, making it susceptible to attack by electrophiles and a suitable partner in various metal-catalyzed coupling and cycloaddition reactions. savemyexams.comcognitoedu.org

Electrophilic addition is a fundamental reaction of alkenes where the π-bond is broken to form two new σ-bonds. cognitoedu.org The C=C double bond acts as a nucleophile, attacking an electrophilic species. savemyexams.com For an unsymmetrical alkene like this compound, the regioselectivity of the addition is governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. libretexts.org

In the case of this compound, the reaction with a hydrogen halide (HX) would proceed via the formation of a secondary carbocation at the C2 position, which is more stable than the primary carbocation that would form at the C1 position. The subsequent attack by the halide nucleophile (X⁻) on the carbocation leads to the formation of the 2-halo-3-(methoxymethoxy)nonane. libretexts.org

Table 1: Predicted Outcome of Electrophilic Addition to this compound

| Reactant | Electrophile | Predicted Major Product | Regioselectivity |

|---|---|---|---|

| Hydrogen Halide (e.g., HBr) | H⁺ | 2-Bromo-3-(methoxymethoxy)nonane | Markovnikov |

| Water (acid-catalyzed hydration) | H₃O⁺ | 3-(Methoxymethoxy)nonan-2-ol | Markovnikov |

Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds, catalyzed by transition metal complexes, typically those containing ruthenium or molybdenum. uwindsor.ca

Ring-Closing Metathesis (RCM) is an intramolecular variation of olefin metathesis used to synthesize unsaturated rings from diene precursors. wikipedia.org While this compound itself cannot undergo RCM, analogous systems containing a second alkene moiety are excellent substrates for this transformation. Research on similar functionalized olefins provides insight into the potential of MOM-protected allylic ethers in RCM. For instance, dienes containing a methoxymethoxy-protected hydroxyl group can be cyclized to form heterocyclic building blocks. ru.nl The reaction is driven by the formation of a stable cyclic alkene and the release of a small volatile alkene, such as ethylene. wikipedia.org

Table 2: Example of RCM in an Analogous MOM-Protected System

| Substrate | Catalyst | Solvent | Product | Ring Size | Reference |

|---|

Cross-metathesis (CM) involves the reaction between two different alkenes. organic-chemistry.org The terminal alkene of this compound can participate in CM reactions with various functionalized olefins. This reaction allows for the introduction of new functional groups at the terminus of the carbon chain. The use of modern ruthenium catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, provides high functional group tolerance. organic-chemistry.orgbeilstein-journals.org For example, a cross-metathesis reaction with an electron-deficient alkene like an acrylate (B77674) ester would yield a new, elongated, and functionalized alkene, albeit often as a mixture of E/Z isomers. beilstein-journals.org

Table 3: Representative Cross-Metathesis Reaction

| Alkene 1 | Alkene 2 | Catalyst | Expected Product (Major) | Reference |

|---|

The double bond of this compound is a key site for functional group interconversion. These derivatizations can introduce new functionalities or alter the carbon skeleton.

Oxidative Cleavage : Ozonolysis, followed by a reductive or oxidative workup, can cleave the double bond. A reductive workup (e.g., with dimethyl sulfide) would yield 2-(methoxymethoxy)octanal (B14397670) and formaldehyde. This method is useful for structural elucidation and synthetic elaboration. nih.gov

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide, 2-(1-(methoxymethoxy)heptyl)oxirane. This epoxide is a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation : Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), yielding 3-(methoxymethoxy)nonane-1,2-diol. Anti-dihydroxylation can be performed via the epoxidation-hydrolysis sequence.

The alkene in this compound can act as a 2π-electron component (a dipolarophile) in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with 1,3-dipoles like azomethine ylides. mdpi.commdpi.com Nonstabilized azomethine ylides, often generated in situ from precursors such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of an acid catalyst like trifluoroacetic acid (TFA), react with alkenes to form substituted pyrrolidines. highfine.comresearchgate.netnih.gov This reaction is a powerful method for constructing five-membered nitrogen-containing heterocyclic rings. highfine.comresearchgate.net The reaction with this compound would be expected to yield a 2-substituted pyrrolidine.

Table 4: [3+2] Cycloaddition with a Nonstabilized Azomethine Ylide

| Dipolarophile | Ylide Precursor | Catalyst/Conditions | Product Type | Reference |

|---|

Olefin Metathesis Reactions

Reactions Involving the Methoxymethoxy Ether

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the secondary alcohol. Its chemical behavior is dominated by its cleavage (deprotection) under acidic conditions and its general stability towards a wide range of other reagents.

Deprotection Strategies of the MOM Group

The removal of the MOM group is a critical step in synthetic sequences where the hydroxyl group needs to be revealed. This is most commonly achieved through acid-catalyzed hydrolysis, though alternative methods exist for substrates sensitive to strong acids.

Acid-catalyzed hydrolysis is the most prevalent method for the deprotection of MOM ethers. adichemistry.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by water or an alcohol solvent leads to the formation of a hemiacetal, which then decomposes to the free alcohol, formaldehyde, and methanol. masterorganicchemistry.com

Common acidic reagents for this transformation include:

Hydrochloric acid (HCl) in methanol. adichemistry.commasterorganicchemistry.com

p-Toluenesulfonic acid (pTSA). masterorganicchemistry.combenthamdirect.com

Sulfuric acid (H₂SO₄). mdpi.com

Lewis acids such as zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and bismuth triflate (Bi(OTf)₃). oup.com

The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. adichemistry.combenthamdirect.com For instance, stirring with a catalytic amount of bismuth triflate in an aqueous tetrahydrofuran (B95107) solution at ambient temperature can effectively deprotect MOM ethers. oup.com A solvent-free approach using p-toluenesulfonic acid has also been developed, offering an environmentally friendly alternative. benthamdirect.com

Table 1: Selected Reagents for Acid-Catalyzed Deprotection of MOM Ethers

| Reagent | Typical Conditions | Reference |

|---|---|---|

| HCl | Methanol, reflux | adichemistry.commasterorganicchemistry.com |

| p-Toluenesulfonic acid (pTSA) | Solvent-free, room temp. | benthamdirect.com |

| Bismuth triflate (Bi(OTf)₃) | THF/water, room temp. | oup.com |

| Zirconium(IV) chloride (ZrCl₄) | Isopropanol, reflux | researchgate.net |

| Scandium triflate (Sc(OTf)₃) | Methanol or 1,3-propanediol | tandfonline.com |

| Wells-Dawson heteropolyacid | Methanol, 65°C | mdpi.com |

For molecules containing acid-sensitive functional groups, alternative, milder deprotection methods have been developed. These methods often employ Lewis acids in combination with other reagents to achieve high selectivity.

One notable method involves the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or triethylsilyl trifluoromethanesulfonate (TESOTf) in the presence of 2,2'-bipyridyl. rsc.orgrsc.org This system allows for the mild and highly chemoselective deprotection of MOM ethers. rsc.org The reaction is thought to proceed through a silylated intermediate. acs.org

Another approach utilizes zinc bromide in conjunction with a thiol, such as n-propanethiol (n-PrSH). thieme-connect.comresearchgate.net This combination facilitates the rapid and selective cleavage of MOM ethers, even in the presence of other protecting groups like tert-butyldiphenylsilyl (TBDPS) or acetate. thieme-connect.com

Table 2: Alternative Deprotection Reagents for MOM Ethers

| Reagent System | Key Features | Reference |

|---|---|---|

| TMSOTf / 2,2'-bipyridyl | Mild, highly chemoselective | rsc.orgrsc.org |

| ZnBr₂ / n-PrSH | Rapid, selective, tolerates other protecting groups | thieme-connect.comresearchgate.net |

| CBr₄ / PPh₃ | Aprotic conditions | researchgate.net |

Nucleophilic Substitution Reactions at the Ether

The carbon atom of the methoxymethyl group is electrophilic and can, in principle, undergo nucleophilic substitution. The mechanism of alkylation to form MOM ethers is considered to be Sₙ1-like, proceeding through an oxonium ion intermediate. thieme-connect.de This suggests that the reverse reaction, cleavage by a nucleophile, is also possible. However, MOM ethers are generally stable to a variety of nucleophiles, including organolithium reagents (RLi), Grignard reagents (RMgX), and enolates. organic-chemistry.orgnih.gov

Direct nucleophilic substitution at the ether linkage of this compound is not a commonly employed synthetic strategy. The stability of the MOM ether to many nucleophiles is one of its key advantages as a protecting group. nih.gov

Stability under Various Reaction Conditions

The methoxymethyl ether protecting group is valued for its stability across a broad range of reaction conditions, which allows for transformations elsewhere in the molecule without affecting the protected alcohol. adichemistry.com

Basic Conditions: MOM ethers are exceptionally stable under strongly basic conditions. adichemistry.comresearchgate.net They are inert to reagents like sodium hydride (NaH), N,N-diisopropylethylamine (DIPEA), and lithium diisopropylamide (LDA). adichemistry.comorganic-chemistry.org This stability is crucial when performing reactions such as Grignard additions or other organometallic reactions on other parts of the molecule. adichemistry.com

pH Range: The MOM group is generally stable in a pH range of approximately 4 to 12. adichemistry.com

Oxidizing and Reducing Agents: It is resistant to a variety of common oxidizing and reducing agents. adichemistry.comspcmc.ac.in This includes reagents like chromium trioxide (CrO₃), manganese dioxide (MnO₂), lithium aluminum hydride (LiAlH₄), and sodium borohydride (B1222165) (NaBH₄). spcmc.ac.in

Organometallic Reagents: MOM ethers are stable to organolithium and Grignard reagents. nih.govspcmc.ac.in

This broad stability profile makes the MOM group a versatile choice for protecting the hydroxyl function in this compound during multi-step syntheses.

Applications of 3 Methoxymethoxy Non 1 Ene in Complex Molecule Synthesis

Role as a Versatile Building Block in Organic Synthesis

3-(Methoxymethoxy)non-1-ene is a key example of an organic building block, a foundational component used for the modular construction of more complex molecular architectures. nih.govacs.org Such building blocks are essential in numerous fields, including pharmaceuticals and materials science, as they provide the fundamental units for creating larger, more intricate structures. nih.govresearchgate.net The utility of this compound lies in its specific functional groups: an alkene, which is amenable to a wide range of addition and transformation reactions, and a methoxymethyl (MOM) ether.

The MOM group serves as a protecting group for the alcohol functionality at the C-3 position. nih.govresearchgate.net Protecting groups are crucial in multi-step syntheses, preventing a reactive site from interfering with reactions occurring elsewhere in the molecule. nih.gov The MOM ether is particularly useful because it is stable under many reaction conditions but can be removed (deprotected) under specific, often acidic, conditions to reveal the original hydroxyl group for subsequent transformations. nih.govresearchgate.net This combination of a reactive alkene and a protected alcohol makes this compound and its analogues versatile precursors for elaborating complex carbon skeletons. mdpi.com

Intermediate in Natural Product Total Synthesis

The strategic value of this compound and its derivatives is most evident in their application as intermediates in the total synthesis of complex natural products.

In the enantiodivergent formal synthesis of Aspercyclide C, a natural product that shows moderate activity in IgE receptor binding relevant to allergic disorders, a key hydroxylated derivative of this compound plays a pivotal role. researchgate.net The synthesis starts from L-(+)-tartaric acid to prepare the key protected allylic alcohol, (3R,4R)-4-(methoxymethoxy)non-1-en-3-ol . nih.govresearchgate.net

This intermediate serves as a common precursor for both enantiomers of the target molecule. Through a series of reactions including protection of the newly formed alcohol and a Mitsunobu inversion to control the stereochemistry, the molecule is elaborated. The final steps involve esterification with a biaryl acid and a ring-closing metathesis to form the characteristic 11-membered lactone ring of the aspercyclide core. nih.govresearchgate.net

Table 1: Key Steps in the Synthesis of Aspercyclide C Precursors

| Step | Starting Material | Key Reagent(s) | Product | Purpose |

| Preparation of Key Intermediate | L-(+)-Tartaric Acid | Multiple Steps | (3R,4R)-4-(Methoxymethoxy)non-1-en-3-ol | Creation of the core building block. |

| Stereochemical Inversion | (3R,4R)-4-(Methoxymethoxy)non-1-en-3-ol | p-Methoxybenzyl ether (PMB) protection, MOM deprotection, Mitsunobu reaction | Enantiomer of 3-(4-methoxybenzyl)oxy]non-1-en-4-ol | To generate the opposite stereoisomer for the synthesis of the enantiomeric natural product. researchgate.net |

| Macrocyclization | Homoallylic alcohol derived from the key intermediate | Biaryl acid, Ring-Closing Metathesis (RCM) catalyst | Biaryl lactone | Formation of the 11-membered macrocyclic ring. nih.govresearchgate.net |

Sphingolipids are a class of lipids that are fundamental components of eukaryotic cell membranes and are involved in crucial biological processes. The synthesis of complex sphingoid bases can be achieved using derivatives of this compound. For instance, the asymmetric synthesis of D-erythro-sphinganine utilizes a long-chain analogue, (2E,4R)-4-(Methoxymethoxy)nonadecan-2-ene-1-ol , as a key starting material.

This allylic alcohol undergoes an Overman rearrangement to introduce the critical chiral amino group. The reaction proceeds by first converting the alcohol into a trichloroacetimidate (B1259523). This intermediate then rearranges to install a nitrogen atom at the C-3 position, yielding (3S,4R)-3-(2′,2′,2′-trichloromethylcarbonylamino)-4-(methoxymethoxy)nonadecan-1-ene . This transformation is highly stereoselective and establishes the correct configuration required for the sphingoid base backbone. Subsequent ozonolysis and reduction steps complete the synthesis of the target amino alcohol.

Lactacystin (B1674225) is a potent and selective inhibitor of the proteasome, making it and its analogues valuable tools in cell biology and potential therapeutic leads. While a direct synthesis from this compound is not prominently documented, a structurally related and smaller building block, 3-(methoxymethoxy)-2-methylprop-1-ene , is used for the synthesis of lactacystin analogues. The synthesis of these branched amino hydroxy acid derivatives highlights the utility of the methoxymethoxy-protected alkene motif in constructing the complex stereochemical architecture of these molecules.

Halichondrin B is a highly potent polyether macrolide isolated from a marine sponge, and its synthetic analogue, eribulin, is an approved anticancer agent. The total synthesis of these complex molecules is a significant challenge, typically approached by assembling several advanced fragments. While the surveyed literature does not specify this compound as a direct precursor, the methoxymethyl (MOM) ether is frequently employed as a standard protecting group for the numerous hydroxyl functionalities present in the intermediates of Halichondrin B analog synthesis. This general strategy underscores the importance of MOM-protected building blocks in the synthetic routes toward these powerful anticancer compounds.

Passifloricin A is a naturally occurring dihydropyranone that has demonstrated leishmanicidal and antiprotozoal activities. nih.gov Its total synthesis has been accomplished using a derivative of this compound. Specifically, the synthesis involves the preparation of (4S,6R)-4-[(3S)-3-(Methoxymethoxy)heptadecyl]-2,2-dimethyl-6-(prop-2-en-1-yl)-1,3-dioxane . nih.gov This key intermediate contains a C17 alkyl chain with a MOM-protected alcohol, which corresponds to a longer-chain version of the non-1-ene scaffold. This fragment is constructed and then elaborated through steps including a Grubbs' olefin metathesis reaction to form the final dihydropyranone ring structure of Passifloricin A. nih.gov

Application in Pheromone Synthesis (e.g., (4S)-4-(Methoxymethoxy)non-1-ene derivative)

The chiral derivative, (4S)-4-(methoxymethoxy)non-1-ene, has been successfully employed as a key intermediate in the stereoselective synthesis of insect pheromones. A notable example is its application in the synthesis of (4S,6S)-6-hydroxy-4-undecanolide, a major component of the pheromone secreted by the giant white butterfly, Idea leuconoe. researchgate.net

In a formal total synthesis of this pheromone, (4S)-4-(methoxymethoxy)non-1-ene was prepared from the corresponding alcohol, (S)-non-1-en-4-ol. researchgate.net The protection of the secondary alcohol with a methoxymethyl (MOM) group is a critical step to prevent unwanted side reactions in subsequent transformations. The synthesis of this key intermediate is outlined in the table below.

Table 1: Synthesis of (4S)-4-(Methoxymethoxy)non-1-ene

| Reactant | Reagents | Product | Yield | Reference |

|---|

MOMCl: Chloromethyl methyl ether, DIPEA: N,N-Diisopropylethylamine, DMAP: 4-Dimethylaminopyridine, CH2Cl2: Dichloromethane

Once synthesized, the terminal olefin of (4S)-4-(methoxymethoxy)non-1-ene is subjected to hydroboration-oxidation to introduce a primary alcohol. researchgate.net This transformation selectively functionalizes the terminal end of the molecule without affecting the protected secondary alcohol, demonstrating the strategic use of protecting groups in multistep synthesis. This sequence highlights the utility of this derivative in building the carbon skeleton of the target pheromone with precise stereochemical control. researchgate.netthieme-connect.de

Enantioselective Synthesis of Chiral Intermediates

This compound and its derivatives are valuable precursors in the enantioselective synthesis of various chiral intermediates, which are themselves building blocks for more complex molecules like sphingolipids and polyketide natural products. The inherent chirality, often established from a chiral pool or through asymmetric reactions, is relayed through synthetic sequences to generate new stereocenters.

One significant application is in the preparation of chiral amino alcohols. For instance, a derivative of this compound, namely (2E,4R)-4-(methoxymethoxy)nonadecan-2-ene-1-ol, serves as a key intermediate in the asymmetric synthesis of d-erythro-sphinganine and (+)-spisulosine. nih.gov The synthesis involves the reduction of an α,β-unsaturated ester to the corresponding allylic alcohol. This alcohol is then converted to an allylic trichloroacetimidate, which undergoes an Overman rearrangement to install a nitrogen functionality with high stereocontrol. nih.gov This demonstrates how the methoxymethoxy-protected chiral backbone directs the formation of new stereogenic centers.

The use of related MOM-protected chiral building blocks is a recurrent theme in asymmetric synthesis. The stability of the MOM ether to a range of reaction conditions, coupled with its straightforward removal, makes it an ideal protecting group in the synthesis of complex chiral molecules such as the marine natural product (+)-peloruside A. nih.gov While not directly using the non-1-ene, the strategies employed in the synthesis of peloruside A highlight the importance of MOM-protected aldehydes and epoxides as key chiral intermediates. nih.gov

Table 2: Research Findings on Enantioselective Synthesis

| Starting Material/Intermediate | Synthetic Target | Key Transformation | Significance | Reference(s) |

|---|---|---|---|---|

| (2E,4R)-4-(Methoxymethoxy)nonadecan-2-enoate | d-erythro-Sphinganine, (+)-Spisulosine | DIBAL-H reduction, Overman rearrangement | Synthesis of chiral amino alcohols, key components of sphingolipids. | nih.gov |

| (S)-Non-1-en-4-ol | (4S,6S)-6-Hydroxy-4-undecanolide | MOM protection, Hydroboration-oxidation | Stereoselective synthesis of an insect pheromone. | researchgate.netthieme-connect.de |

Formation of Polycyclic and Heterocyclic Systems

The reactivity of the alkene and the latent hydroxyl group in this compound and its analogues can be harnessed for the construction of cyclic systems. While direct applications of this compound in forming polycyclic or heterocyclic systems are specific, the use of MOM-protected intermediates in such syntheses is a well-established strategy.

For example, in the synthesis of ortho-naphthoquinones, which are polycyclic aromatic compounds, a MOM-protected naphthalene (B1677914) derivative was used as a key intermediate. clockss.org A regioselective prenylation was achieved through directed ortho-lithiation, followed by further transformations to build the quinone structure. clockss.org This illustrates how a MOM-protected phenol (B47542) can be used to direct C-C bond formation to build up a polycyclic system.

In the realm of heterocyclic chemistry, indole (B1671886) derivatives are a prominent class of compounds. rsc.org The synthesis of complex indoles often involves the protection of reactive functional groups. While not a direct example, the principles of using protecting groups like MOM are fundamental in the multi-step syntheses required to build fused heterocyclic systems.

Furthermore, the synthesis of BINOL-terpyridine ligands, which are complex polycyclic and heterocyclic structures, utilizes 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene as a crucial intermediate. alfachemic.com This precursor allows for ortho-metallation and subsequent reaction with electrophiles to create substituted binaphthyl derivatives, which are then elaborated into the final polycyclic heterocyclic ligand system. alfachemic.com These examples showcase the strategic importance of MOM-protected intermediates in the assembly of complex cyclic architectures.

Mechanistic and Theoretical Studies on 3 Methoxymethoxy Non 1 Ene Chemistry

Computational Chemistry Investigations

Computational chemistry serves as a powerful tool to model and predict the behavior of molecules, offering a microscopic view of reaction pathways and molecular properties that are often difficult to probe experimentally. researchgate.net For 3-(Methoxymethoxy)non-1-ene, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing its chemical reactivity.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. acs.orgresearchgate.netacs.org These calculations are used to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.

For a reaction involving this compound, such as electrophilic addition, DFT calculations can elucidate the step-by-step mechanism. For instance, in the hydrohalogenation of an alkene, the reaction proceeds through the formation of a carbocation intermediate. DFT can model the initial interaction of the alkene's π-bond with the electrophile (e.g., H+ from HBr), the formation of the transition state, the subsequent formation of the carbocation intermediate, and the final attack by the nucleophile (e.g., Br-). pressbooks.pub

DFT studies on analogous systems, such as other allylic ethers, have shown that the presence of the ether oxygen can influence the electron density of the double bond and the stability of intermediates, thereby affecting the reaction pathway. researchgate.netnih.gov For this compound, DFT calculations would likely investigate how the methoxymethyl (MOM) group influences the regioselectivity of addition reactions, predicting whether the addition follows Markovnikov or anti-Markovnikov rules under various conditions.

Hypothetical DFT-Calculated Energy Profile for Electrophilic Addition to this compound

This table presents a hypothetical energy profile for the addition of HBr to this compound, as might be determined by DFT calculations. The values are illustrative and based on typical results for similar reactions.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + HBr) | 0.0 |

| Transition State 1 (Formation of Carbocation) | +15.2 |

| Carbocation Intermediate (Secondary) | +5.8 |

| Transition State 2 (Bromide Attack) | +7.1 |

| Product (2-Bromo-3-(methoxymethoxy)nonane) | -12.5 |

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the determination of activation energy barriers. uomustansiriyah.edu.iqlibretexts.org The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. uomustansiriyah.edu.iqfaccts.de

DFT calculations are particularly adept at locating and characterizing the geometry and energy of transition states. faccts.de For the electrophilic addition to this compound, DFT would be used to find the transition state for the initial protonation of the double bond. The analysis of the transition state structure would reveal the extent of bond-making and bond-breaking at this critical point.

The energy barrier for a reaction is a crucial piece of information that can be compared with experimental kinetic data. For related alkene reactions, calculated energy barriers have shown good agreement with experimental values, validating the computational models. faccts.de In the case of this compound, the presence of the electron-withdrawing methoxymethyl group is expected to influence the stability of the developing positive charge in the transition state, thereby affecting the height of the energy barrier.

Calculated Activation Energies for Alkene Reactions (Illustrative Data)

This table shows representative activation energies for the rate-determining step of electrophilic addition to different alkenes, as could be calculated using DFT. These values illustrate the effect of substituents on the energy barrier.

| Alkene | Reaction | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Ethene | Hydrobromination | 20.5 |

| Propene | Hydrobromination | 17.8 |

| 3-Chloropropene | Hydrobromination | 22.1 |

| This compound (Estimated) | Hydrobromination | 18-20 |

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to account for the influence of the solvent. researchgate.netbanglajol.info These models treat the solvent as a continuous dielectric medium, which can solvate and stabilize charged species like intermediates and transition states.

For this compound, the reactivity can be quantified by various descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, hardness, and electrophilicity index. mdpi.comfrontiersin.orggrafiati.com The solvent can alter these descriptors. For example, a polar solvent would be expected to stabilize a polar transition state more than the less polar reactants, thus lowering the activation energy and increasing the reaction rate. A study on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, demonstrated that solvation alters the values of reactivity descriptors. researchgate.netbanglajol.info

Calculated Reactivity Descriptors in Gas Phase and Solution (Illustrative Data)

This table presents hypothetical DFT-calculated reactivity descriptors for this compound in the gas phase and in a polar solvent, illustrating the expected trend of solvent effects.

| Reactivity Descriptor | Gas Phase | In Water (PCM) |

|---|---|---|

| HOMO Energy (eV) | -9.5 | -9.2 |

| LUMO Energy (eV) | 1.2 | 1.0 |

| Energy Gap (eV) | 10.7 | 10.2 |

| Electrophilicity Index (ω) | 1.5 | 1.8 |

The three-dimensional structure and conformational flexibility of a molecule are crucial to its reactivity. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. researchgate.net For a flexible molecule like this compound, with several rotatable bonds, there can be numerous possible conformations.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in solution, exploring its conformational landscape over time. nih.govua.ac.be By simulating the motion of the molecule and the surrounding solvent molecules, MD can reveal the preferred conformations and how they might influence the approach of a reactant. For instance, certain conformations might be more favorable for the electrophilic attack on the double bond due to steric or electronic reasons. The methoxymethyl group, in particular, can adopt various orientations that could shield one face of the double bond or influence the solvation shell around the reactive site. researchgate.netmasterorganicchemistry.com

Conformational Preferences of a MOM-Protected Allylic Alcohol (Analogous System)

This table shows hypothetical relative energies for different conformers of a molecule similar to this compound, as might be obtained from conformational analysis calculations.

| Conformer (Dihedral Angle C-O-C-O) | Relative Energy (kcal/mol) |

|---|---|

| Anti (180°) | 0.0 |

| Gauche+ (60°) | 1.2 |

| Gauche- (-60°) | 1.2 |

| Eclipsed (0°) | 4.5 |

Reaction Mechanism Elucidation

The elucidation of a reaction mechanism involves piecing together experimental and theoretical evidence to describe the detailed sequence of elementary steps in a chemical transformation. nih.govwhiterose.ac.ukacs.orgresearchgate.net

The primary reaction of alkenes is electrophilic addition. pressbooks.pubchemguide.co.uk The π-bond of the alkene acts as a nucleophile, attacking an electrophile. In the case of this compound, the general mechanism for an electrophilic addition of an acid HX would proceed as follows:

Protonation of the double bond: The π electrons of the C1=C2 double bond attack the proton of HX, forming a new C-H bond at C1 (following Markovnikov's rule to form the more stable secondary carbocation at C2) and generating a halide ion (X-). The presence of the electron-withdrawing methoxymethyl group at the allylic position (C3) would likely destabilize the carbocation at C2 to some extent, which could affect the rate of this step.

Nucleophilic attack: The halide ion (X-) then acts as a nucleophile and attacks the electrophilic carbocation at C2, forming the final product.

The regioselectivity of this reaction is governed by the stability of the carbocation intermediate. The formation of the secondary carbocation at the C2 position is generally favored over the formation of a primary carbocation at the C1 position. However, the inductive effect of the neighboring methoxymethyl group must be considered. While oxygen is an electronegative atom that can exert an electron-withdrawing inductive effect, it also has lone pairs that could potentially stabilize an adjacent carbocation through resonance, although this effect is less pronounced for a carbocation at the C2 position.

Mechanistic studies on related allylic ethers have provided insights into the influence of the ether linkage on reactivity. For instance, studies on the Claisen rearrangement of allyl vinyl ethers have shown how the ether oxygen participates in the pericyclic transition state. acs.orgpsu.edu While not a direct electrophilic addition, these studies highlight the electronic role of the allylic ether functionality.

Mechanisms of MOM Ether Formation and Cleavage

The methoxymethyl (MOM) ether in this compound serves as a protective group for the secondary allylic alcohol, non-1-en-3-ol. The mechanisms for its formation and subsequent cleavage are critical for its application in multi-step organic synthesis.

Formation of this compound:

The formation of a MOM ether, such as in this compound, typically proceeds via the reaction of the corresponding alcohol with a methoxymethylating agent in the presence of a non-nucleophilic base. A common method involves the use of chloromethyl methyl ether (MOM-Cl) and a hindered base like N,N-diisopropylethylamine (DIPEA). thieme-connect.de

The mechanism is generally considered to be SN1 in character. The lone pair of electrons on the ether oxygen in MOM-Cl assists in the departure of the chloride ion, forming a resonance-stabilized oxonium ion. thieme-connect.de The alcohol, in this case, non-1-en-3-ol, then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion to form the protected ether. The base is required to neutralize the protonated ether product and the HCl generated.

Table 1: General Mechanism of MOM Ether Formation

| Step | Description |

| 1 | The lone pair on the ether oxygen of chloromethyl methyl ether assists in the departure of the chloride leaving group, forming a resonance-stabilized oxonium ion intermediate. |

| 2 | The allylic alcohol (non-1-en-3-ol) acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. |

| 3 | A hindered, non-nucleophilic base deprotonates the resulting oxonium species to yield the final product, this compound, and the protonated base. |

Cleavage of this compound:

The cleavage of MOM ethers is most commonly achieved under acidic conditions. masterorganicchemistry.comorganic-chemistry.org The mechanism involves protonation of the ether oxygen, which turns it into a good leaving group. masterorganicchemistry.com For an allylic ether like this compound, the cleavage can proceed through an SN1-like mechanism due to the ability of the allylic system to stabilize a carbocation intermediate. libretexts.orglibretexts.org

Upon protonation of one of the ether oxygens, the C-O bond cleaves to generate a relatively stable allylic carbocation and a hemiacetal. The hemiacetal is unstable and decomposes to formaldehyde (B43269) and methanol (B129727). The allylic carbocation is then quenched by a nucleophile (often water) to regenerate the allylic alcohol, non-1-en-3-ol. The use of strong acids with non-nucleophilic conjugate bases can also lead to elimination (E1) pathways. libretexts.org

Table 2: General Mechanism of Acid-Catalyzed MOM Ether Cleavage

| Step | Description |

| 1 | The ether oxygen is protonated by a strong acid, forming a good leaving group. |

| 2 | The C-O bond cleaves, leading to the formation of a resonance-stabilized allylic carbocation and a hemiacetal (methoxymethanol). |

| 3 | The unstable hemiacetal decomposes into formaldehyde and methanol. |

| 4 | The allylic carbocation is attacked by a nucleophile (e.g., water) to form the deprotected allylic alcohol (non-1-en-3-ol) after deprotonation. |

Alternative methods for MOM ether cleavage exist, employing Lewis acids or other specific reagents to achieve deprotection under milder or more selective conditions. researchgate.net

Origins of Stereoselectivity in Catalytic Processes

The chiral center at the C3 position and the presence of the double bond in this compound make it a substrate for various stereoselective catalytic reactions. The stereochemical outcome of these reactions is dictated by the interplay of steric and electronic factors of the substrate, reagents, and the catalyst.

In reactions involving the allylic system, such as transition metal-catalyzed allylic substitutions, the nature of the catalyst and its ligands plays a crucial role in determining the stereoselectivity. For instance, in reactions proceeding through a π-allyl metal complex, the facial selectivity of the incoming nucleophile's attack is influenced by the steric and electronic environment created by the ligands on the metal center.

Theoretical studies on related allylic systems have shown that the preferred conformation of the substrate can influence the trajectory of the approaching reagent, thereby affecting the stereochemical outcome. rsc.org The coordination of the ether oxygen to the metal catalyst can also direct the stereoselectivity of the reaction, a phenomenon known as chelation control.

Computational studies on the isomerization of allylic ethers have highlighted the importance of catalyst-substrate interactions in determining the regioselectivity and stereoselectivity of the products. sioc-journal.cn The formation of specific intermediates, stabilized by the catalyst, can lower the activation energy for one stereochemical pathway over another.

Intermolecular and Intramolecular Interactions

The chemical and physical properties of this compound are influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions:

The conformational flexibility of this compound arises from rotation around its single bonds. The preferred conformation in the gas phase or in non-polar solvents is determined by a balance of steric repulsions and stabilizing electronic interactions. Conformational analysis of similar flexible allylic ethers has shown that an arrangement where the allylic C-O bond is coplanar with the π-system of the double bond can be energetically favorable. cdnsciencepub.comresearchgate.net This preference is often attributed to hyperconjugative interactions between the σC-O bond and the π* orbital of the C=C bond.

Computational studies on allylic ethers have explored their conformational energy landscapes, revealing multiple low-energy conformers. nih.gov The relative energies of these conformers are influenced by subtle balances of steric hindrance and weak intramolecular forces, such as dipole-dipole interactions and London dispersion forces.

Intermolecular Interactions:

In the liquid state, molecules of this compound interact with each other primarily through van der Waals forces, specifically London dispersion forces and dipole-dipole interactions. libretexts.org The ether linkages introduce polarity into the molecule, leading to dipole-dipole attractions between the partially negative oxygen atoms and partially positive carbon and hydrogen atoms of neighboring molecules. The non-polar nonyl chain contributes significantly to the London dispersion forces, which increase with the size and surface area of the molecule. libretexts.org

Advanced Spectroscopic Characterization Techniques for 3 Methoxymethoxy Non 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the molecular scaffold.

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The spectrum of 3-(Methoxymethoxy)non-1-ene is characterized by distinct signals corresponding to the vinylic protons, the protons of the methoxymethyl (MOM) ether group, the proton on the chiral center at C-3, and the protons of the hexyl side chain.

Analysis of a closely related analogue, (3S,4R)-3-amino-4-(methoxymethoxy)nonadecan-1-ene, provides experimentally-derived chemical shifts and coupling constants that are highly representative for the key functional groups in this compound. acs.org The terminal alkene group gives rise to a complex multiplet for the proton at C-2 (δ ≈ 5.85 ppm) and two distinct multiplets for the diastereotopic protons at C-1 (δ ≈ 5.30–5.36 ppm). acs.org The proton at C-3, being attached to a carbon bearing an ether linkage, is expected around δ 3.56 ppm. acs.org The methoxymethyl group is clearly identifiable by a singlet for the methoxy (B1213986) protons (-OCH₃) at approximately 3.43 ppm and a pair of doublets for the diastereotopic methylene (B1212753) protons (-O-CH₂-O-) around 4.65 and 4.74 ppm. acs.org The hexyl chain protons appear as multiplets in the upfield region (δ ≈ 1.2-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.88 ppm. acs.org

Table 1: Predicted ¹H NMR Data for this compound Data based on values reported for a C19 analogue. acs.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (a/b) | 5.30 - 5.36 | m | - |

| H-2 | ~5.85 | ddd | 17.2, 10.4, 6.8 |

| H-3 | ~3.56 | m | - |

| -O-CH ₂-O- (a/b) | ~4.65, ~4.74 | d, d | 6.8 |

| -OCH ₃ | ~3.43 | s | - |

| H-4 to H-8 | 1.2 - 1.6 | m | - |

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=C, C-O, CH₃, CH₂, CH). The ¹³C NMR spectrum for this compound would show eleven distinct signals, corresponding to each carbon atom in the molecule.

Based on data from a related long-chain analogue, the carbons of the vinyl group are expected in the downfield region at approximately 131.6 ppm (C-2) and 118.9 ppm (C-1). acs.org The carbon atom of the acetal (B89532) methylene group (-O-C H₂-O-) typically appears around 98.1 ppm. acs.org The carbon atom at the chiral center (C-3), which is bonded to the MOM ether, is found further upfield at about 83.8 ppm. acs.org The methoxy carbon (-OC H₃) resonates near 56.7 ppm. acs.org The carbons of the hexyl chain (C-4 to C-9) appear in the range of approximately 14 to 33 ppm. acs.org

Table 2: Predicted ¹³C NMR Data for this compound Data based on values reported for a C19 analogue. acs.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~118.9 |

| C-2 | ~131.6 |

| C-3 | ~83.8 |

| C-4 | ~33.0 |

| C-5 | ~25.7 |

| C-6 | ~29.4 |

| C-7 | ~31.9 |

| C-8 | ~22.7 |

| C-9 | ~14.1 |

| -O-C H₂-O- | ~98.1 |

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are essential for confirming the connectivity of the molecular structure. HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which helps to piece together the molecular fragments identified by 1D NMR. acs.org

For this compound, key HMBC correlations would be expected between:

The methoxy protons (-OCH₃) and the acetal carbon (-O-C H₂-O-).

The acetal methylene protons (-O-CH₂-O-) and the C-3 carbon.

The proton at C-3 (H-3) and the alkene carbons (C-1 and C-2) as well as the C-4 of the alkyl chain.

The vinylic protons (H-1, H-2) and the C-3 carbon.

These correlations would unambiguously confirm the placement of the methoxymethoxy group at the C-3 position and its connection to the non-1-ene framework.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₂₂O₂. The calculated monoisotopic (exact) mass for this formula is 186.1620. An HRMS analysis would be expected to yield a measured mass that matches this value to within a very small margin of error (typically < 5 ppm), thus confirming the elemental composition and ruling out other possible formulas with the same nominal mass.

Table 3: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂O₂ |

| Calculated Exact Mass | 186.1620 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. The sample is first vaporized and passed through a GC column, which separates it from any impurities. As the pure compound elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which generates a molecular ion (M⁺) and a series of characteristic fragment ions. The mass spectrum for this compound would be expected to show a molecular ion peak at an m/z of 186. The fragmentation pattern would likely involve the characteristic loss of the methoxymethyl group (•CH₂OCH₃, 45 Da) and subsequent cleavages along the alkyl chain, providing further corroboration of the structure.

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₂₂O₂ |

| (3S,4R)-3-(2′,2′,2′-trichloromethylcarbonylamino)-4-(methoxymethoxy)nonadecan-1-ene | C₂₃H₄₂Cl₃NO₃ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and high-molecular-weight compounds. libretexts.orgrsc.org This method typically ionizes molecules in solution and transfers them to the gas phase without causing significant fragmentation. libretexts.org For this compound, with a molecular formula of C₁₁H₂₂O₂ and an exact mass of 186.16200 Da, ESI-MS provides precise molecular weight confirmation. chemsrc.com

In positive ion mode, the compound is expected to be detected primarily as protonated molecules [M+H]⁺ or as adducts with alkali metal ions, such as sodium [M+Na]⁺, which are often present as impurities in solvents or on glassware. The high-resolution mass spectrometer can detect these ions at specific mass-to-charge ratios (m/z), confirming the compound's identity.

Research Findings: During ESI-MS analysis, the molecule is dissolved in a suitable solvent and sprayed through a charged capillary, forming fine, charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. libretexts.org For this compound, the expected m/z values for the most common adducts in high-resolution mass spectrometry would be:

[M+H]⁺: 187.16983 Da

[M+Na]⁺: 209.15179 Da

[M+K]⁺: 225.12573 Da

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z (Da) |

| [M+H]⁺ | [C₁₁H₂₃O₂]⁺ | 187.16983 |

| [M+Na]⁺ | [C₁₁H₂₂O₂Na]⁺ | 209.15179 |

| [M+K]⁺ | [C₁₁H₂₂O₂K]⁺ | 225.12573 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. utdallas.edu It works by irradiating a sample with infrared light and measuring the absorption of energy at specific frequencies, which correspond to the vibrational frequencies of the chemical bonds. utdallas.edu The resulting IR spectrum provides a unique "fingerprint" of the molecule.

For this compound, the key functional groups are the alkene (C=C and =C-H) and the ether (C-O-C) moieties. The presence of these groups gives rise to characteristic absorption bands in the IR spectrum.

Detailed Research Findings: The analysis of an IR spectrum for this compound would focus on several key regions:

> 3000 cm⁻¹: The absorption band for the sp² C-H stretch of the vinyl group (=C-H) is expected in the range of 3050-3100 cm⁻¹. libretexts.org

< 3000 cm⁻¹: Strong bands corresponding to the sp³ C-H stretching of the nonyl chain and the methoxy groups will appear in the 2850-3000 cm⁻¹ region. libretexts.org

~1645 cm⁻¹: A medium-intensity band for the C=C stretching vibration of the terminal alkene is characteristic. libretexts.org

~1100-1000 cm⁻¹: A strong C-O stretching vibration is expected for the ether linkage. The acetal structure (O-C-O) may result in multiple strong bands in this region.

~1000-900 cm⁻¹: Out-of-plane (oop) bending vibrations for the vinyl group (=CH₂) are expected, typically showing two distinct bands. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Alkene (=C-H) | Stretch | 3050 - 3100 | Medium |

| Alkane (C-H) | Stretch | 2850 - 3000 | Strong |

| Alkene (C=C) | Stretch | ~1645 | Medium |

| Ether (C-O-C) | Stretch | 1000 - 1100 | Strong |

| Vinyl (-CH=CH₂) | Out-of-Plane Bend | 900 - 1000 | Strong |

Chromatographic Purity Assessment and Monitoring

Chromatographic techniques are essential for assessing the purity of chemical compounds by separating them from impurities. For a moderately volatile and non-polar compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed.

Purity is typically determined by calculating the area percentage of the main compound's peak relative to the total area of all peaks in the chromatogram. For higher accuracy and to meet regulatory standards, demonstrating the spectral homogeneity of the main peak is often required. chromatographyonline.com

Detailed Research Findings: A robust purity assessment involves developing a validated chromatographic method. This includes selecting an appropriate stationary phase (e.g., a non-polar or mid-polar column for GC, or a C18 column for reversed-phase HPLC) and optimizing the separation conditions (e.g., temperature program for GC, mobile phase composition for HPLC).

Advanced methods for ensuring peak purity include:

Photodiode Array (PDA) Detection: In HPLC, a PDA detector acquires UV-Vis spectra across the entire peak. If the spectra are consistent from the upslope to the downslope of the peak, it indicates spectral homogeneity and thus, peak purity. chromatographyonline.com